molecular formula C10H10O6 B11998786 Di-O-acetylkojic acid CAS No. 26209-93-8

Di-O-acetylkojic acid

Cat. No.: B11998786
CAS No.: 26209-93-8
M. Wt: 226.18 g/mol
InChI Key: FTWYBBBWGWWCAZ-UHFFFAOYSA-N
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Description

Di-O-acetylkojic acid is a derivative of kojic acid, a natural compound produced by various fungi, including species of Aspergillus and Penicillium. Kojic acid is well-known for its applications in cosmetics, particularly as a skin-lightening agent due to its ability to inhibit tyrosinase, an enzyme involved in melanin production. This compound is synthesized by acetylating the hydroxyl groups of kojic acid, resulting in a compound with enhanced stability and different chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-O-acetylkojic acid can be synthesized through the acetylation of kojic acid. The process typically involves the reaction of kojic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The general reaction scheme is as follows:

Kojic acid+2Acetic anhydrideDi-O-acetylkojic acid+2Acetic acid\text{Kojic acid} + 2 \text{Acetic anhydride} \rightarrow \text{this compound} + 2 \text{Acetic acid} Kojic acid+2Acetic anhydride→Di-O-acetylkojic acid+2Acetic acid

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where kojic acid and acetic anhydride are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Di-O-acetylkojic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating kojic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrone ring, leading to the formation of different oxidation products.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Kojic acid.

    Oxidation: Various oxidized derivatives of kojic acid.

    Substitution: Substituted kojic acid derivatives with different functional groups.

Scientific Research Applications

Di-O-acetylkojic acid has several scientific research applications:

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in treating hyperpigmentation disorders due to its ability to inhibit tyrosinase.

    Industry: Used in the formulation of cosmetic products, particularly skin-lightening creams and lotions.

Mechanism of Action

Di-O-acetylkojic acid exerts its effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation. Additionally, the compound’s antioxidant properties help in scavenging free radicals, contributing to its protective effects on the skin.

Comparison with Similar Compounds

Similar Compounds

    Kojic acid: The parent compound, known for its skin-lightening properties.

    Kojic acid dipalmitate: A more stable derivative with enhanced skin penetration and reduced irritation.

    Maltol: A structurally similar compound with antioxidant properties.

    Allomaltol: Another similar compound with potential tyrosinase inhibitory effects.

Uniqueness

Di-O-acetylkojic acid is unique due to its enhanced stability compared to kojic acid The acetylation of hydroxyl groups reduces the compound’s susceptibility to degradation, making it more suitable for use in various formulations

Properties

CAS No.

26209-93-8

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

(5-acetyloxy-4-oxopyran-2-yl)methyl acetate

InChI

InChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3

InChI Key

FTWYBBBWGWWCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C

Origin of Product

United States

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